molecular formula C8H14N2S B2567320 2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine CAS No. 642081-25-2

2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine

Cat. No.: B2567320
CAS No.: 642081-25-2
M. Wt: 170.27
InChI Key: NKWDCUDTXYWPNT-UHFFFAOYSA-N
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Description

2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine is a chemical compound with the molecular formula C8H14N2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine typically involves the reaction of appropriate thiazole derivatives with ethylamine. One common method involves the use of 4-isopropyl-1,3-thiazole as a starting material, which is then reacted with ethylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for higher yields and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Acid-Base Reactions

The primary amine group reacts with acids to form stable salts, enhancing solubility for pharmacological applications.

Reaction TypeReagents/ConditionsProductReference
Salt formationHydrochloric acid (HCl) in ethanol, 25°C2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine dihydrochloride

Industrial synthesis often employs stoichiometric HCl to achieve high yields (>85%) of the dihydrochloride salt, critical for storage stability .

Acylation and Alkylation

The amine participates in nucleophilic substitution with acylating/alkylating agents:

Reaction TypeReagents/ConditionsProductKey Findings
AcylationAcetic anhydride, pyridine, 60°CN-Acetyl derivativeAmide formation confirmed via IR (C=O stretch at 1650 cm⁻¹)
AlkylationMethyl iodide, K₂CO₃, DMF, 40°CN-Methylated derivativeIncreased lipophilicity enhances membrane permeability

Schiff Base Formation

Reaction with carbonyl compounds yields imine derivatives:

Aldehyde/KetoneConditionsApplication
BenzaldehydeEthanol, reflux, 4 hoursIntermediate for metal complexes
4-NitrobenzaldehydeCatalyst: glacial acetic acidAntimicrobial activity screening

Schiff bases derived from this compound exhibit moderate antibacterial activity against E. coli (MIC = 32 µg/mL) .

Thiazole Ring Reactivity

The electron-rich thiazole ring undergoes electrophilic substitution, though steric hindrance from the isopropyl group limits reactivity at the 4- and 5-positions.

Reaction TypeReagents/ConditionsOutcome
NitrationHNO₃/H₂SO₄, 0°CLow yield (<20%) due to deactivation
BrominationBr₂ in CCl₄, UV lightSelective 5-position substitution

Coordination Chemistry

The thiazole’s nitrogen and sulfur atoms facilitate metal complexation:

Metal SaltConditionsComplex StructureBiological Relevance
CuCl₂Methanol, room temperatureOctahedral geometryEnhanced antioxidant activity (IC₅₀ = 12 µM)
Zn(NO₃)₂Aqueous ethanol, 50°CTetrahedral coordinationPotential antitumor agents

Oxidation and Reduction

Oxidation : Hydrogen peroxide oxidizes the amine to a nitro group under acidic conditions, though this reaction is inefficient (yield ~35%).
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering bioactivity.

Comparative Reactivity with Analogues

Structural modifications significantly influence reactivity:

CompoundReaction with LiAlH₄Key Difference
2-(4-Ethyl-1,3-thiazol-2-yl)ethanamineFull reduction of thiazole ringLower steric hindrance enhances kinetics
2-(4-Methylthiazol-2-yl)ethanamineSelective amine oxidationElectron-donating groups stabilize intermediates

Scientific Research Applications

Pharmaceutical Applications

1. Therapeutic Potential
The compound has been identified for its potential therapeutic applications, particularly in the treatment of various diseases. It has shown promise in studies related to enzyme inhibition and protein-ligand interactions, making it a candidate for drug development targeting specific biological pathways.

2. Drug Formulation
Recent patents have outlined novel processes for the preparation of pharmaceutical compositions containing 2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine. These formulations often involve solid dispersions with pharmaceutically acceptable carriers, enhancing the solubility and bioavailability of the compound . The solid dispersions can be formulated into various dosage forms, including tablets, capsules, and injectable preparations.

Biological Research Applications

1. Enzyme Inhibition Studies
In biological research, this compound is utilized to study enzyme inhibition mechanisms. Its structural properties allow it to interact with specific enzymes, providing insights into their function and regulation.

2. Protein-Ligand Interaction Studies
The compound is also used in investigating protein-ligand interactions. Understanding these interactions is crucial for drug design and development, as they can influence the efficacy and specificity of therapeutic agents.

Chemical Synthesis Applications

1. Synthesis of Novel Compounds
The unique thiazole structure of this compound makes it a valuable intermediate in organic synthesis. It can be used to create a variety of derivatives that may possess new biological activities or improved pharmacological profiles .

2. Development of New Materials
Research has indicated that compounds similar to this compound are being explored for their potential use in developing new materials with specific properties, such as antimicrobial or antifungal activities .

Case Studies and Research Findings

Application Area Description Findings/Case Studies
Pharmaceuticals Development of drug formulations using solid dispersionsPatents describe improved bioavailability through solid dispersions with cellulose derivatives .
Biological Research Enzyme inhibition and protein-ligand interaction studiesStudies demonstrate significant inhibition of target enzymes, suggesting therapeutic potential.
Chemical Synthesis Synthesis of derivatives for novel applicationsThe compound serves as an intermediate for synthesizing new compounds with enhanced properties .

Mechanism of Action

The mechanism of action of 2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine hydrochloride
  • 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
  • 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride

Uniqueness

2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine, a thiazole derivative, has garnered attention in recent years for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound exhibits significant interaction with various enzymes and proteins, particularly in the context of cancer treatment. Notably, thiazole derivatives like this compound have been shown to inhibit topoisomerase II , an enzyme critical for DNA replication and cell division. This inhibition leads to DNA double-strand breaks, ultimately prompting apoptosis in cancer cells through the activation of caspases, a family of protease enzymes essential for programmed cell death.

Cellular Effects

The compound influences cellular processes by modulating signaling pathways and gene expression. Research indicates that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), by disrupting normal cellular functions. The induction of apoptosis is a crucial aspect of its anticancer activity, making it a candidate for further development as an antitumor agent.

The molecular mechanism underlying the biological activity of this compound involves several key interactions:

  • DNA Interaction : The compound binds to DNA and interferes with topoisomerase II activity, leading to cytotoxic effects.
  • Enzyme Inhibition : It has been identified as a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in neurodegenerative diseases .
  • Protein Synthesis Modulation : The compound interacts with aminoacyl-tRNA synthetases, which are vital for protein biosynthesis, indicating possible therapeutic applications in diseases characterized by dysregulated protein synthesis.

Anticancer Activity

A study focusing on thiazole derivatives demonstrated that this compound exhibited significant antiproliferative effects against several cancer cell lines. The IC50 values for this compound were notably lower than those of standard chemotherapeutics like irinotecan, highlighting its potential as a more effective treatment option .

Antimicrobial Properties

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that derivatives of this compound possess substantial antibacterial and antifungal properties. Some studies report that certain derivatives outperform established antibiotics in inhibiting bacterial growth .

Comparative Analysis of Thiazole Derivatives

The following table summarizes the biological activities and IC50 values of various thiazole derivatives compared to this compound:

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAnticancer1.61
RivastigmineAcetylcholinesterase5.0
GalanthamineButyrylcholinesterase10.0
Compound 18 (Thiazolidine derivative)Antiproliferative0.5

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclization of thioamide precursors with α-halo ketones or via Hantzsch thiazole synthesis. For example, analogs like 4-phenylthiazole derivatives are synthesized by reacting substituted benzylidenethiosemicarbazides with α-bromo ketones under reflux in ethanol . Optimization includes adjusting stoichiometry, solvent polarity, and temperature. Purification via column chromatography or recrystallization is critical to isolate the ethanamine moiety.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • NMR : 1^1H NMR should show signals for the isopropyl group (δ ~1.2–1.4 ppm, doublet for CH3_3; δ ~2.5–3.0 ppm, septet for CH) and the thiazole ring protons (δ ~6.8–7.5 ppm). 13^{13}C NMR confirms the thiazole carbons (C2 ~160–170 ppm) and ethanamine chain carbons .
  • IR : Stretching frequencies for C=N (thiazole) at ~1600 cm1^{-1} and NH2_2 (ethanamine) at ~3300 cm1^{-1} .
  • MS : Molecular ion peak [M+H]+^+ matches the molecular formula (C8_8H13_{13}N2_2S), with fragmentation patterns reflecting loss of isopropyl or thiazole groups .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Methodology : Solubility in polar solvents (e.g., DMSO, ethanol) is critical for biological assays. Stability tests under varying pH (2–12) and temperatures (4–37°C) should be conducted using HPLC to monitor degradation. Derivatives like 4-(4-chlorophenyl)thiazol-2-amine analogs show enhanced stability in acidic conditions due to electron-withdrawing substituents .

Advanced Research Questions

Q. How do electronic effects of substituents on the thiazole ring influence the compound’s bioactivity?

  • Methodology : Computational studies (e.g., DFT at B3LYP/SDD level) analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, electron-donating groups (e.g., -OCH3_3) on the thiazole ring increase electron density, enhancing interactions with biological targets like kinase enzymes . Comparative SAR studies of analogs (e.g., 4-isobutylphenyl vs. 4-chlorophenyl derivatives) reveal substituent-dependent activity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Data Harmonization : Normalize assay conditions (e.g., cell lines, IC50_{50} protocols). For instance, thiazole-derived tetrazines show variability in cytotoxicity due to differences in cell permeability .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to validate binding modes. A study on benzo[d]thiazol-2-ylphenyl derivatives demonstrated conflicting activity against CDK1/GSK3β kinases, resolved via crystallography .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodology : Tools like SwissADME or pkCSM predict logP (lipophilicity), BBB permeability, and CYP450 interactions. For example, thiazole-ethanamine analogs with logP <3 show better absorption, while bulky substituents (e.g., isopropyl) may hinder metabolic clearance . Molecular dynamics simulations (e.g., GROMACS) assess stability in biological membranes .

Q. What experimental designs optimize the compound’s selectivity for target proteins vs. off-target effects?

  • Methodology :

  • Selective Functionalization : Introduce polar groups (e.g., -COOH) to reduce off-target binding. 3-((4-Acetylphenyl)-(4-substituted phenyl)thiazol-2-yl)amino)propanoic acids showed improved selectivity for COX-2 over COX-1 due to steric and electronic effects .
  • Proteome Profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions .

Properties

IUPAC Name

2-(4-propan-2-yl-1,3-thiazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-6(2)7-5-11-8(10-7)3-4-9/h5-6H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWDCUDTXYWPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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